molecular formula C14H15BrF3NO2 B2737871 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate CAS No. 2247849-95-0

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate

Cat. No.: B2737871
CAS No.: 2247849-95-0
M. Wt: 366.178
InChI Key: RKIWNSXZUYHBRE-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate is an organic compound with the molecular formula C14H15BrF3NO2 and a molecular weight of 366.178. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate typically involves the reaction of 4-(4-Bromobenzyl)piperidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a specific range to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)piperidin-4-ol
  • 4-(4-Chlorobenzyl)piperidin-4-ol
  • 4-(4-Fluorobenzyl)piperidin-4-ol

Uniqueness

4-(4-Bromobenzyl)piperidin-4-ol 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physical and chemical properties. This makes it particularly useful in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperidin-4-yl] 2,2,2-trifluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrF3NO2/c15-11-3-1-10(2-4-11)9-13(5-7-19-8-6-13)21-12(20)14(16,17)18/h1-4,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIWNSXZUYHBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)Br)OC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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